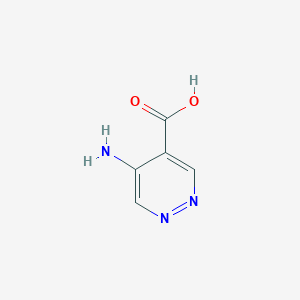

5-Aminopyridazine-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves green and highly efficient methods, as seen in the solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines . These methods are characterized by operational simplicity, compatibility with various functional groups, and high yields, which could be relevant for the synthesis of 5-aminopyridazine-4-carboxylic acid. Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates is achieved through ruthenium-catalyzed cycloaddition, indicating that metal-catalyzed reactions could be a viable pathway .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-aminopyridazine-4-carboxylic acid often involves hydrogen bonding and the formation of supramolecular synthons . The presence of amino groups and carboxylic acid functionalities suggests that 5-aminopyridazine-4-carboxylic acid could also form hydrogen bonds and engage in supramolecular interactions, which could influence its crystalline structure and properties.

Chemical Reactions Analysis

The reactivity of aminoazole-4-carboxylic acids with electrophiles has been examined, showing that acylation and carbamoylation can lead to various products, including cyclized compounds . This suggests that 5-aminopyridazine-4-carboxylic acid could also undergo similar reactions, potentially leading to a range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-aminopyridazine-4-carboxylic acid, they do provide information on related compounds. For instance, the solubility of amido as-triazine compounds in phosphate buffer is determined to be good despite the presence of multiple heteroatoms . This could imply that 5-aminopyridazine-4-carboxylic acid may also exhibit good solubility in aqueous solutions. The crystal packing analysis of piperazinediones indicates that the presence of dipolar groups can influence the solid-state structure , which could be relevant for understanding the crystalline behavior of 5-aminopyridazine-4-carboxylic acid.

Aplicaciones Científicas De Investigación

1. Synthesis of Pyridazine Derivatives for Antifungal Activity

- Methods of Application : An effective method has been developed for the preparation of these derivatives under mild conditions from the easily accessible starting materials mucochloric acid and benzene .

- Results or Outcomes : The synthesized compounds were fully characterized and some of them displayed good antifungal activities in preliminary antifungal activity tests .

2. Synthesis of Pyrimidines for Anti-Inflammatory Activity

- Summary of Application : 5-Aminopyridazine-4-carboxylic acid is used in the synthesis of several ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines for their potential use as anti-inflammatory agents .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 5-Aminopyridazine-4-carboxylic acid as a starting material .

- Results or Outcomes : The synthesized compounds were tested for anti-inflammatory activity using an LPS-stimulated inflammation model. The results showed that these compounds have potential anti-inflammatory effects .

3. Molecular Recognition and Drug Discovery

- Summary of Application : The pyridazine ring, which includes 5-Aminopyridazine-4-carboxylic acid, has unique physicochemical properties that contribute to unique applications in molecular recognition. These properties can be of importance in drug-target interactions .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the pyridazine ring as a core scaffolding element .

- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

4. Synthesis of Pyrimidines for Anti-Inflammatory Activity

- Summary of Application : Pyrimidines, which can be synthesized using 5-Aminopyridazine-4-carboxylic acid, display a range of pharmacological effects including anti-inflammatory .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 5-Aminopyridazine-4-carboxylic acid as a starting material .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

5. Molecular Recognition and Drug Discovery

- Summary of Application : The pyridazine ring, which includes 5-Aminopyridazine-4-carboxylic acid, has unique physicochemical properties that contribute to unique applications in molecular recognition. These properties can be of importance in drug-target interactions .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of the pyridazine ring as a core scaffolding element .

- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

6. Applications in Polymer Production

- Summary of Application : Carboxylic acids, including 5-Aminopyridazine-4-carboxylic acid, have applications in the production of polymers, acting as monomers, additives, initiators, catalysts, dopants, etc .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of carboxylic acids in various roles in polymer production .

- Results or Outcomes : The production of acidic polymers with different applications, for example in the electronic area required that present characteristics such as electron donors, high .

Safety And Hazards

The safety information for 5-Aminopyridazine-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPRYFURIIOSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618405 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridazine-4-carboxylic acid | |

CAS RN |

21579-37-3 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)